molecular formula C16H13N3O2S B2457996 N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide CAS No. 478062-98-5

N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide

Cat. No.: B2457996
CAS No.: 478062-98-5
M. Wt: 311.36
InChI Key: JAZMKQJBJJGPOY-UHFFFAOYSA-N
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Description

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound characterized by the presence of pyrrole and thiophene rings

Properties

IUPAC Name

N'-(2-pyrrol-1-ylbenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(17-18-16(21)14-8-5-11-22-14)12-6-1-2-7-13(12)19-9-3-4-10-19/h1-11H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMKQJBJJGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or ethanol to facilitate the reaction .

Chemical Reactions Analysis

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Chemistry

N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Its structural similarity to known anticancer agents prompts investigations into its potential to inhibit cancer cell proliferation.

Medicine

The compound is being explored for its therapeutic potential due to its unique interactions with biological targets:

  • Enzyme Inhibition : It may interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial in metabolic pathways.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials with specific properties such as enhanced conductivity and stability.

Antioxidant Properties

Compounds containing pyrrole and thiophene moieties have demonstrated significant antioxidant activity. Research indicates that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound inhibits lipoxygenase and cyclooxygenase pathways, which play critical roles in mediating inflammatory responses. This inhibition could lead to therapeutic applications for conditions like arthritis and other inflammatory disorders.

Analgesic Activity

Recent investigations have highlighted the analgesic properties of hybrids incorporating pyrrole structures. In vivo studies using the Paw Pressure test indicate that these compounds can significantly alleviate pain, positioning them as potential non-opioid analgesics.

Case Studies

Study FocusFindings
Hydrolytic Stability and Analgesic ActivityBioconjugates derived from pyrrole and peptides showed improved stability while maintaining analgesic activity levels compared to free pyrrole acids.
Antioxidant ScreeningEnhanced antioxidant activity was observed in the compound compared to its precursors, indicating structural modifications can improve biological performance.

Mechanism of Action

The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:

Biological Activity

N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of 1H-pyrrole with benzoyl chloride followed by the introduction of thiophenecarbohydrazide. The process typically yields a compound that can be characterized using techniques such as NMR and mass spectrometry.

Antioxidant Properties

Research indicates that compounds containing pyrrole and thiophene moieties exhibit significant antioxidant activity. For instance, derivatives of pyrrole have shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase and cyclooxygenase pathways has been documented, which are crucial in mediating inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation, making this class of compounds promising for treating conditions like arthritis and other inflammatory disorders .

Analgesic Activity

Recent studies have demonstrated that hybrids incorporating pyrrole structures possess analgesic properties. In vivo studies using the Paw Pressure test have shown that these compounds can significantly alleviate pain, indicating their potential as non-opioid analgesics .

Case Studies

  • Hydrolytic Stability and Analgesic Activity : A study focused on bioconjugates derived from pyrrole and peptides found that while free pyrrole acids exhibited strong analgesic effects, their hydrolytic stability was poor. However, conjugation with peptide structures improved stability while maintaining acceptable analgesic activity levels .
  • Antioxidant Screening : Another research effort screened various pyrrole-containing compounds for antioxidant activity. The results indicated that this compound showed enhanced activity compared to its precursors, suggesting modifications in structure can lead to improved biological performance .

Research Findings Summary

Study Focus Findings
Antioxidant ActivitySignificant free radical scavenging capability; potential use in oxidative stress prevention.
Anti-inflammatory EffectsInhibition of lipoxygenase and cyclooxygenase pathways; implications for inflammatory diseases.
Analgesic ActivityDemonstrated efficacy in pain relief; potential as a non-opioid analgesic alternative.

Q & A

Synthesis and Optimization

Q1. What are the standard synthetic routes for N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide, and how are reaction conditions optimized? Answer: The compound is synthesized via condensation reactions between 2-(1H-pyrrol-1-yl)benzohydrazide and thiophene-2-carboxaldehyde derivatives. Key steps include:

  • Step 1: Preparation of the hydrazide precursor (e.g., 2-(1H-pyrrol-1-yl)benzohydrazide) from benzoyl chloride and hydrazine hydrate .
  • Step 2: Condensation with thiophene-2-carboxaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid or HCl .
  • Optimization:
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates.
    • Temperature: Reflux (70–80°C) ensures completion within 6–8 hours .
    • Catalyst: Acidic conditions (pH 4–5) promote imine bond formation .

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